(S)-(+)-Camptothecin-d5

Enantioselective pharmacology Cytotoxicity assay Topoisomerase I inhibitor

Quantitative LC-MS/MS bioanalysis of camptothecin suffers from matrix effects and ionization variability with unlabeled standards. (S)-(+)-Camptothecin-d5 eliminates these errors: • +5 Da mass shift enables accurate isotope dilution correction, meeting FDA bioanalytical method validation criteria. • Pure (S)-enantiomer ensures biological activity reflects true Topo I inhibition; the (R)-enantiomer is 10-100× less active. • ≥98% purity with full characterization supports GLP/cGMP-compliant regulatory submissions as a USP/EP-traceable reference standard.

Molecular Formula C20H16N2O4
Molecular Weight 353.4 g/mol
Cat. No. B590032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Camptothecin-d5
Synonyms(S)-4-(Ethyl-d5)-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 
Molecular FormulaC20H16N2O4
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2
InChIKeyVSJKWCGYPAHWDS-CWDCNSFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Camptothecin-d5 Overview


(S)-(+)-Camptothecin-d5 is a stable, deuterium-labeled analog of the naturally occurring alkaloid camptothecin, a potent DNA topoisomerase I (Topo I) inhibitor with an IC50 of 679 nM . It is specifically the (S)-enantiomer, which is the biologically active form, and is supplied as a fully characterized chemical compound with high purity (typically ≥98–99.61%) intended for use as an internal standard or reference material in quantitative LC-MS/MS bioanalysis [1].

Type Deuterated (d5) internal standard
Enantiomer (S)-camptothecin
Research context Topoisomerase I inhibitor studies
Quality Fully characterized reference standard

Why Substitutes Cannot Replace (S)-(+)-Camptothecin-d5


Substituting (S)-(+)-Camptothecin-d5 with unlabeled camptothecin or the (R)-enantiomer introduces unacceptable analytical and biological variability. Unlabeled camptothecin lacks the +5 Da mass shift required for stable isotope dilution in LC-MS/MS, preventing accurate correction for matrix effects and ionization suppression. Critically, the (R)-enantiomer of camptothecin is 10-100 times less active than the (S)-enantiomer in cytotoxicity assays and is virtually inactive in vivo, rendering it unsuitable for any study investigating the compound's true pharmacodynamics [1].

Deuterated (d5) mass shift enables stable isotope dilution correction
Unlabeled camptothecin lacks +5 Da shift; cannot correct matrix effects or ionization variability in LC-MS/MS
(S)-enantiomer required for topoisomerase I pharmacodynamic studies
(R)-camptothecin shows reported lower assay response and minimal in vivo model activity; does not reflect (S)-enantiomer pharmacology

Comparative Evidence: (S)-(+)-Camptothecin-d5


Enantioselective Cytotoxic Activity

The (S)-enantiomer of camptothecin, from which (S)-(+)-Camptothecin-d5 is derived, exhibits 10-100 times greater cytotoxic activity than the (R)-enantiomer in 9KB and 9PS cytotoxicity assays, and the (R)-enantiomer is almost inactive in in vivo L-1210 leukemia models [1]. This stereochemical requirement is absolute for biological activity.

Enantioselective Cytotoxicity
Head-to-head
10–100× higher response vs (R)-enantiomer
Supports enantiomer-specific assay context
9KB/9PS assays; L-1210 model
Enantioselective pharmacology Cytotoxicity assay Topoisomerase I inhibitor

Superior Chemical Purity

The compound from MedChemExpress (HY-16560S) is supplied at a verified chemical purity of 99.61% , exceeding the common ≥95% specification offered by many alternative suppliers . This higher purity grade is confirmed by HPLC and ensures minimal interference from structurally related impurities.

Chemical Purity
Data to verify
99.61% (HPLC)
Supplier-reported purity; verify for critical assays
Cross-study comparable
Analytical chemistry Quality control Reference standard

USP/EP Reference Standard Compliance

(S)-(+)-Camptothecin-d5 is offered as a fully characterized reference standard compliant with USP and EP guidelines, ensuring traceability and reliability for method validation and quality control applications [1]. This level of characterization is essential for laboratories operating under GLP/cGMP or conducting studies intended for regulatory submission.

Regulatory Compliance
Class-level inference
USP/EP compliant reference standard
Supports method validation traceability
Per Axios Research specifications
Regulatory compliance Analytical method validation Reference standard

LC-MS/MS Quantification with Deuterated Internal Standard

As a deuterated internal standard (d5), Camptothecin-d5 enables LC-MS/MS quantification of camptothecin with precision and accuracy typically within ±15% (FDA bioanalytical method validation criteria) [1], compared to unlabeled camptothecin which lacks the mass shift required for stable isotope dilution and cannot correct for matrix effects.

Bioanalytical Performance
Class-level inference
Precision & accuracy within ±15% (FDA guidance)
Supports bioanalytical method validation
Per FDA bioanalytical guidance
LC-MS/MS Bioanalysis Internal standard

Deuterium Label Stability Advantage

Tritiated camptothecin loses its label rapidly in plasma, making it unsuitable for in vivo pharmacokinetic studies [1]. Deuterated camptothecin (d5) is stable, enabling reliable tracking of the compound in biological systems without the confounding factor of label loss.

Label Stability
Class-level inference
Stable deuterium label vs rapid tritium loss
Supports reliable in vivo tracking
Plasma stability context
Metabolic stability Isotope labeling Pharmacokinetics

Key Applications of (S)-(+)-Camptothecin-d5


Pharmacokinetic Bioanalysis

Use (S)-(+)-Camptothecin-d5 as a stable isotope-labeled internal standard for LC-MS/MS quantification of camptothecin in biological matrices (plasma, tissues, urine). The +5 Da mass shift enables precise correction for matrix effects and ionization variability, with method validation performance meeting FDA criteria for precision and accuracy [1].

Enantioselective Topoisomerase I Studies

Employ (S)-(+)-Camptothecin-d5 to investigate the true pharmacodynamics of topoisomerase I poisoning. Because the (R)-enantiomer is 10-100 times less active and nearly inactive in vivo [2], use of the pure (S)-enantiomer ensures that observed biological effects are due to the active stereoisomer, avoiding confounding results from racemic mixtures.

Regulated Bioanalytical Method Validation

Utilize (S)-(+)-Camptothecin-d5 as a USP/EP-compliant reference standard for developing and validating analytical methods intended for regulatory submission [3]. Its high purity (99.61%) and full characterization support robust, traceable, and reproducible data generation under GLP/cGMP guidelines.

Metabolic Stability and DDI Studies

Track camptothecin metabolism and excretion using the stable deuterium label of (S)-(+)-Camptothecin-d5. Unlike tritiated camptothecin, which suffers from rapid label loss in plasma [4], the deuterated analog provides a reliable tracer for ADME studies, enabling accurate assessment of metabolic pathways and potential drug interactions.

Application
Selection Property
Validation Focus
Pharmacokinetic bioanalysis research
Deuterated (d5) internal standard
Matrix-effect and ionization correction context
Enantioselective topoisomerase I inhibition studies
(S)-enantiomer identity
Enantiomer-specific pharmacodynamic interpretation
Bioanalytical method validation
USP/EP reference standard characterization
Traceability and documentation review
Metabolic stability and DDI assessment
Stable deuterium label
In vivo label stability and metabolite tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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